molecular formula C29H52N10O6 B021714 Argiotoxin 636 CAS No. 108687-79-2

Argiotoxin 636

Cat. No. B021714
M. Wt: 636.8 g/mol
InChI Key: FTNICLJXPYLDAH-GOTSBHOMSA-N
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Description

Argiotoxin 636 (ArgTX-636, argiopine) is an acypolyamine isolated from the venom of orb-weaver spiders Argiope lobata and Argiope aurantia . It acts as a very potent antagonist of NMDAR signaling, blocking the receptor ion channel at low concentrations .


Synthesis Analysis

The synthesis of Argiotoxin 636 is typically achieved through solid-phase peptide synthesis. This process involves the assembly of the peptide, using sequential coupling of amino acid derivatives to a solid support, followed by cleavage from the support and purification of the peptide by high-pressure liquid chromatography.


Molecular Structure Analysis

Argiotoxin 636 has a molecular formula of C29H52N10O6 . It is a low-molecular-weight neurotoxin which has highly functional polar groups: free phenolic OH and amine and guanidine residues . It also possesses arginine (free NH2) connected to a -NH (CH)3 NH (C ) 3NH (CH) 5-NH- one through a peptide bond polyamine .


Chemical Reactions Analysis

Argiotoxin 636 has a very selective affinity for the GluN1/2A and GluN1/2B structural subtypes . This makes ArgTX-636 a valuable and precise molecular tool for the neuropharmacological study of NMDAR structure and function both in animal and in vitro models .


Physical And Chemical Properties Analysis

Argiotoxin 636 has a molecular weight of 636.78658 g/mol . It is soluble in water, saline, methanol, and ethanol . Its IUPAC name is: (2S) - N- { 5 - [ 3 - ( 3 - [ [ (2S)-2-amino-5- (diaminomethylideneamino) pentanoyl ] amino ] propylamino ) propylamino ] pentyl } -2- { [ 2 - (2,4-dihydroxyphenyl) acetyl ] amino } butanediamide .

Scientific Research Applications

  • Tool for Identifying Glutamate Receptors : Argiotoxin 636 is used to identify subtypes of glutamate receptors and study their functions in scientific research (Magazanik, 1996).

  • Lead Compounds for Ion Channel Probing : It provides lead compounds for probing the ion channel region of ionotropic glutamate receptors (Poulsen et al., 2013).

  • Non-Competitive Glutamate Receptor Antagonist : Argiotoxin-636 serves as a non-competitive antagonist for glutamate receptors, useful in studying their biological activities (Choi, Nakanishi, & Usherwood, 1993).

  • Development of Fluorescent iGlu Receptor Ligands : It's used as a template for developing fluorescent ligands for dynamic studies and imaging in hippocampal neurons (Nørager et al., 2013).

  • Analyzing AMPA Receptor Subunits : It assists in analyzing the subunit composition of AMPA receptors in native membranes (Herlitze et al., 1993).

  • Imaging Studies of Native iGlu Receptors : ArgTX-636 analogs with fluorescent moieties can enable imaging studies of native iGlu receptors and serve as potential FRET donor or acceptor ligands (Jensen et al., 2013).

  • Melanogenesis Inhibition : ArgTX-636 inhibits melanogenesis and could potentially be used for cosmetic and/or pharmaceutical use to reduce dermatoses in black and mixed skins (Verdoni et al., 2016).

  • Inhibitory Actions on Sensory Neurones : It reduces the excitability of cultured sensory neurones from neonatal rats, inhibiting voltage-activated K+ and Na+ currents (Scott et al., 1998).

  • Therapeutic Potential for Brain Diseases : ArgTX-636 has potential in treating brain diseases and as a pharmacological tool for studying the neurobiological role of NMDARs (Poulsen et al., 2015).

  • Cardiovascular Disorder Treatment : Its analogs have potential applications in drug development for treating cardiovascular disorders (Moe et al., 2004).

Future Directions

Argiotoxin 636 has a huge potential to be used in neurochemical studies to develop novel drugs of neurotherapeutic applications . It can be clinically applicable in a wide spectrum of neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries . These novel medications can potentially be helpful in the future treatment of stroke and several neurodegenerative diseases .

properties

IUPAC Name

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNICLJXPYLDAH-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909308
Record name N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argiotoxin 636

CAS RN

105029-41-2, 108687-79-2
Record name (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105029-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Argiopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argiotoxin-636
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
JK Nelson, SU Frølund, DB Tikhonov… - Angewandte …, 2009 - Wiley Online Library
The family of ionotropic glutamate (iGlu) receptors (iGluRs) are ligand-gated ion channels that mediate the majority of excitatory synaptic transmission in the vertebrate brain and are …
Number of citations: 41 onlinelibrary.wiley.com
JH Ashe, CL Cox, ME Adams - Brain research, 1989 - Elsevier
Argiotoxin 636, (AR 636 ), a synaptic antagonist from orb weaver spider venom, is shown produce reversible blockade of excitatory transmission in CA1 pyramidal neurons of the in vitro …
Number of citations: 41 www.sciencedirect.com
RH Scott, NM Thatcher, A Ayar, SJ Mitchell, J Pollock… - …, 1998 - Elsevier
… the inhibitory actions of extracellular argiotoxin-636. Argiotoxin-636 also inhibited voltage-… We conclude that application of argiotoxin-636 to either the extracellular or intracellular …
Number of citations: 8 www.sciencedirect.com
SL Guth, DA Scapini, MJ Drescher, DG Drescher - Life sciences, 1990 - Elsevier
… in lateral line afferent transmission, we have utilized argiotoxin-636 (ATX), a polyamine toxin from orb-… In the present studies, synthetic argiotoxin636 was applied to the lateral line at …
Number of citations: 6 www.sciencedirect.com
RH Scott, MT Gibson - 1998 - portlandpress.com
… The molecular mechanisms by which argiotoxin-636 … Studies have also indicated that argiotoxin-636 may have a … to evaluate the actions of argiotoxin-636 on neuronal excitability, by …
Number of citations: 2 portlandpress.com
MH Poulsen, S Lucas, TB Bach… - Journal of medicinal …, 2013 - ACS Publications
… (16-23) Much less attention has been focused on the wealth of spider polyamine toxins such as argiotoxin-636 (ArgTX-636, 2, Figure 1) probably because of their increased structural …
Number of citations: 29 pubs.acs.org
CJ Kerry, RL Ramsey, MSP Sansom, PNR Usherwood - Brain research, 1988 - Elsevier
… dependent upon the concentration of argiotoxin 636 and/or duration … For example, with 10 −12 M argiotoxin 636 in the patch … consistent with the idea that argiotoxin 636 blocks the cation-…
Number of citations: 58 www.sciencedirect.com
A Draguhn, W Jahn, V Witzemann - Neuroscience letters, 1991 - Elsevier
… Argiotoxin 636 , a component of the spider venom of argiope species, was chemically … The results showed that argiotoxin 636 had a higher affinity for N- methyl- d -aspartate (NMDA) …
Number of citations: 29 www.sciencedirect.com
YM Gaudry-Talarmain - Toxicon, 1995 - infona.pl
… 200% was obtained at 4 μM argiotoxin 636 and 165% 4 μM with … From the present results, it is suggested that argiotoxin 636 … involved in the binding of argiotoxin 636 and Joro toxin on '…
Number of citations: 2 www.infona.pl
M Verdoni, H Roudaut, H De Pomyers… - Bioorganic & medicinal …, 2016 - Elsevier
… Argiotoxin-636 is a mixed type inhibitor of DOPA oxydase activity of mushroom tyrosinase: To determine the action mechanism of argiotoxin inhibition, on diphenolase activity carried by …
Number of citations: 11 www.sciencedirect.com

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